Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17768364
InChI: InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3
SMILES:
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17768364

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name methyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3
Standard InChI Key CSHBJCPDOQRAEV-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1CCC(C1)CN

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride belongs to the class of pyrrolidine derivatives, five-membered heterocyclic amines with a nitrogen atom at position 1. Its molecular formula, C₇H₁₅ClN₂O₂, corresponds to a molecular weight of 194.66 g/mol. The hydrochloride salt form improves stability and aqueous solubility, critical for laboratory handling and industrial applications.

Structural Features

The compound’s structure includes:

  • A pyrrolidine ring with a methyl carbamate group at position 1.

  • An aminomethyl substituent at position 3, protonated as a hydrochloride salt.

  • A chloride counterion ensuring charge neutrality.

The IUPAC name, methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, reflects these functional groups. The canonical SMILES representation, COC(=O)N1CCC(C1)CN.Cl, and InChIKey AGYXYOBZLGLNCP-UHFFFAOYSA-N provide unambiguous identifiers for computational and regulatory purposes.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1803612-29-4
Molecular FormulaC₇H₁₅ClN₂O₂
Molecular Weight194.66 g/mol
SMILESCOC(=O)N1CCC(C1)CN.Cl
SolubilityHigh in polar solvents (e.g., water, methanol)
StabilityStable under standard conditions

Synthesis and Manufacturing

The synthesis of methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves multi-step organic reactions to ensure high purity and yield. While detailed protocols are proprietary, general methodologies for analogous pyrrolidine derivatives provide insight.

Key Synthetic Steps

  • Ring Formation: Pyrrolidine rings are typically constructed via cyclization reactions, such as the Huisgen cycloaddition or reductive amination of γ-keto esters.

  • Functionalization: Introduction of the aminomethyl group at position 3 often employs nucleophilic substitution or Mannich reactions.

  • Carboxylation: Esterification with methyl chloroformate introduces the carbamate group.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Industrial-scale production may utilize continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and minimize byproducts.

Applications in Pharmaceutical Research

Pyrrolidine derivatives are prized for their bioactivity and structural flexibility. Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride serves as a scaffold in drug development, particularly in:

Enzyme Inhibition

The compound’s amine and carbamate groups enable interactions with enzymatic active sites. For example, similar derivatives inhibit serine proteases and kinases, suggesting potential antiviral or anticancer applications.

Neurotransmitter Analogues

Pyrrolidine structures mimic endogenous neurotransmitters like GABA and dopamine. Modifying the aminomethyl group could yield ligands for GABAₐ receptors or dopamine transporters, aiding neurological disorder research.

Prodrug Development

The methyl ester moiety facilitates prodrug design, where enzymatic hydrolysis releases active carboxylic acid drugs. This strategy enhances bioavailability for compounds with poor membrane permeability.

Comparative Analysis with Related Compounds

Pyrrolidine derivatives vary in substituents and bioactivity. Below is a comparative overview:

Table 2: Structural and Functional Comparisons

Compound NameKey FeaturesApplications
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateLipophilic tert-butyl group enhances membrane permeabilityDrug delivery systems
(S)-1-Boc-3-(aminomethyl)pyrrolidineBoc protection enables selective deprotectionPeptide synthesis
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochlorideHydrochloride salt improves solubilityEnzyme inhibition studies

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize target affinity.

  • In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles.

  • Computational Modeling: Predicting interactions with biological targets using molecular docking.

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